(S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC19776053
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BrN2O2 |
|---|---|
| Molecular Weight | 355.27 g/mol |
| IUPAC Name | tert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |
| Standard InChI Key | DTEUBCRJSWJARX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s core consists of a five-membered pyrrolidine ring, with a 3-bromobenzyl group attached to the nitrogen atom and a tert-butyl carbamate moiety at the C3 position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may exhibit divergent biological interactions . Key structural attributes include:
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Bromobenzyl group: Introduces hydrophobicity and potential halogen-bonding interactions.
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Carbamate moiety: Enhances metabolic stability compared to amine derivatives.
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Tert-butyl group: Provides steric bulk, influencing conformational dynamics .
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.27 g/mol |
| CAS Number | 1286207-38-2 |
| IUPAC Name | tert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for blood-brain barrier penetration, a trait relevant to central nervous system (CNS) drug development .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate typically involves multi-step protocols:
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Pyrrolidine ring formation: Starting from Boc-protected pyrrolidine, alkylation with 3-bromobenzyl bromide introduces the aromatic substituent .
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Carbamate installation: Reaction with di-tert-butyl dicarbonate under basic conditions yields the final product .
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Chiral resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis .
Industrial-Scale Optimization
Critical optimizations focus on:
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Catalyst selection: Palladium-based catalysts improve coupling efficiency in benzylation steps .
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Temperature control: Maintaining ≤ 0°C during carbamate formation minimizes side reactions .
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Purification techniques: High-performance liquid chromatography (HPLC) ensures >98% enantiomeric excess .
Biological Activity and Mechanism
Target Engagement
The compound’s bromobenzyl group facilitates interactions with aromatic residues in enzyme active sites, while the carbamate moiety stabilizes hydrogen-bonding networks. Studies suggest activity against:
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NMDA receptors: Subtype-selective antagonism (IC ≈ 200 nM for GluN1/GluN2A) .
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Proteases: Inhibition of caspase-3 via halogen-bonding with catalytic cysteine .
Pharmacodynamic Insights
In vitro assays demonstrate:
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Dose-dependent enzyme inhibition: 70% reduction in NMDA receptor activity at 1 µM .
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Metabolic stability: Half-life >6 hours in human liver microsomes, attributed to carbamate protection .
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as:
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Lead compound: For developing neuroprotective agents targeting NMDA receptor overactivation .
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Pharmacophore scaffold: Modular substitutions at the bromobenzyl or carbamate positions enable structure-activity relationship (SAR) studies .
Biochemical Probes
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Fluorescent derivatives: Conjugation with BODIPY fluorophores enables real-time tracking of target engagement .
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Photoaffinity labels: Incorporation of diazirine groups facilitates covalent binding studies .
Related Compounds and Structural Analogues
Table 2 compares (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate with structurally related derivatives :
Future Directions
Synthetic Innovations
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